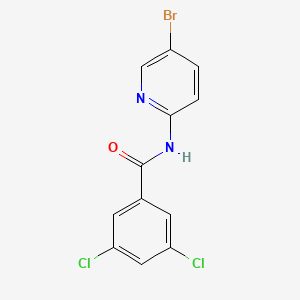
2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PFBT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter activity, resulting in the anticonvulsant and neuroprotective effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide exhibits anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases, respectively. 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to improve cognitive function and reduce oxidative stress in the brain. In addition, 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of new drugs based on 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide for the treatment of neurological disorders. Another area of interest is the synthesis of new polymers and materials using 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide.
Méthodes De Synthèse
The synthesis of 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 2-phenylethylamine with tetrahydro-2-furanylmethylamine and benzoyl chloride. The resulting product is then purified through recrystallization to obtain 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide in a high yield and purity.
Applications De Recherche Scientifique
2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to exhibit anticonvulsant and neuroprotective properties, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. In material science, 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been used as a building block for the synthesis of new polymers with unique properties. In analytical chemistry, 2-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been utilized as a derivatizing agent for the detection and quantification of various compounds.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(21-15-18-10-6-14-23-18)19-11-5-4-9-17(19)13-12-16-7-2-1-3-8-16/h1-5,7-9,11,18H,6,10,12-15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMIDUIIAAJUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929449.png)
acetate](/img/structure/B4929453.png)
![4-[(4-ethoxyphenyl)amino]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4929461.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4929475.png)
![2-ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3-nitrobenzoate](/img/structure/B4929483.png)
![N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)
![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)

![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)



![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)